molecular formula C14H24Ir B13399705 (1Z,5Z)-cycloocta-1,5-diene;iridium;methylcyclopentane

(1Z,5Z)-cycloocta-1,5-diene;iridium;methylcyclopentane

Katalognummer: B13399705
Molekulargewicht: 384.56 g/mol
InChI-Schlüssel: PYEZLFCDNOVNHY-GCOBPYNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) is an organometallic compound with the formula C₁₄H₁₉Ir. It consists of an iridium atom coordinated to a methylcyclopentadienyl ligand and a 1,5-cyclooctadiene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) typically involves the reaction of iridium trichloride with methylcyclopentadienyl sodium and 1,5-cyclooctadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the iridium complex .

Industrial Production Methods

In industrial settings, the production of (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various iridium complexes with different oxidation states and ligand environments .

Wirkmechanismus

The mechanism by which (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) exerts its effects involves the coordination of the iridium center to various substrates. The iridium atom can facilitate electron transfer processes, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the activation of small molecules and the formation of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) is unique due to its specific ligand combination, which imparts distinct reactivity and stability. The presence of the methylcyclopentadienyl ligand provides steric hindrance and electronic effects that influence the compound’s behavior in various chemical reactions .

Eigenschaften

Molekularformel

C14H24Ir

Molekulargewicht

384.56 g/mol

IUPAC-Name

(1Z,5Z)-cycloocta-1,5-diene;iridium;methylcyclopentane

InChI

InChI=1S/C8H12.C6H12.Ir/c1-2-4-6-8-7-5-3-1;1-6-4-2-3-5-6;/h1-2,7-8H,3-6H2;6H,2-5H2,1H3;/b2-1-,8-7-;;

InChI-Schlüssel

PYEZLFCDNOVNHY-GCOBPYNFSA-N

Isomerische SMILES

CC1CCCC1.C1/C=C\CC/C=C\C1.[Ir]

Kanonische SMILES

CC1CCCC1.C1CC=CCCC=C1.[Ir]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.